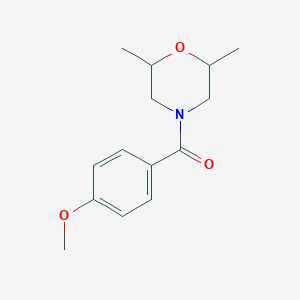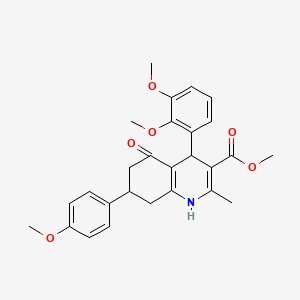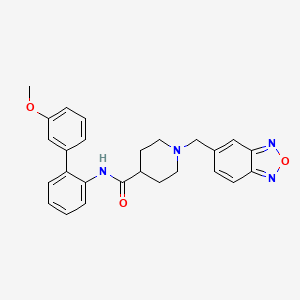![molecular formula C12H24N2O B5143524 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitter receptors in the brain. In
Mécanisme D'action
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its activity is essential for the regulation of anxiety, sleep, and muscle tone. By enhancing the activity of GABA-A receptors, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can reduce anxiety and promote relaxation.
Biochemical and Physiological Effects
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including the ability to reduce anxiety, promote relaxation, and reduce alcohol intake. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has several advantages for use in lab experiments, including its ability to modulate the activity of GABA-A receptors and its potential applications in the treatment of alcohol addiction and epilepsy. However, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol also has several limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Orientations Futures
There are several future directions for research on 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, including the development of more potent analogs, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its mechanisms of action in the brain. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol may also have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia. Overall, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol is a promising compound with a wide range of potential scientific research applications.
Méthodes De Synthèse
The synthesis of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be achieved through several methods, including the reaction of 4-(3-methylcyclopentyl)piperazine with ethylene oxide or the reaction of 2-chloroethanol with 4-(3-methylcyclopentyl)piperazine. The yield of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety, sleep, and muscle tone. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been studied for its potential applications in the treatment of alcohol addiction, as it has been shown to reduce alcohol intake in animal models.
Propriétés
IUPAC Name |
2-[4-(3-methylcyclopentyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)14-6-4-13(5-7-14)8-9-15/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMMEASNTBESRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclopentyl)piperazin-1-yl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5143473.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)

![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)

![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)